
4-Chlorothiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 4-chloro-3-thiophenesulfonyl chloride . It has a molecular weight of 217.1 .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One approach involves the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method is simple, environmentally friendly, and offers safe operations and easy purification without chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Sulfonyl chlorides, such as this compound, are typically involved in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.1 . More detailed properties were not found in the search results.Applications De Recherche Scientifique
Reactions with Amines and Derivatives
- 4-Chlorothiophene-3-sulfonyl chloride has been used in reactions with a variety of amines, hydrazine, and sodium azide. These reactions lead to the formation of hydrazides, hydrazones, and azides, demonstrating the compound's versatility in organic synthesis (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Antioxidant Activity
- Thiophenyl-chalcone derivatives, including variants of this compound, have been synthesized and evaluated for their antioxidant activities. These derivatives have shown high antioxidant activity, potentially useful in various biomedical applications (Sönmez, Gür, & Sahin, 2023).
Synthesis of Heterocyclic Compounds
- The compound is instrumental in synthesizing various heterocyclic compounds, such as sulfonamides, sulfonohydrazides, and sulfonyl azides. These compounds have diverse applications in pharmaceuticals and agrochemicals (Obafemi, 1982).
In Chromatography
- This compound derivatives are used as chromophoric reagents in high-performance liquid chromatography for detecting amino acids, demonstrating their utility in analytical chemistry (Malencik, Zhao, & Anderson, 1990).
Friedel-Crafts Sulfonylation
- This compound has been used in Friedel-Crafts sulfonylation reactions, an important process in organic chemistry for introducing sulfonyl groups into aromatic compounds. This reaction is essential for synthesizing various organic molecules with potential industrial applications (Nara, Harjani, & Salunkhe, 2001).
Antimicrobial Activity
- Certain derivatives of this compound have shown significant antimicrobial activities. This is particularly important for developing new antibacterial and antifungal agents (Vinaya et al., 2009).
Mécanisme D'action
Target of Action
4-Chlorothiophene-3-sulfonyl chloride is a chemical compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include amines, alcohols, and thiols, which can react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group of the compound acts as an electrophile, attracting electron-rich nucleophiles. The chlorine atom is then substituted by the nucleophile, forming a new covalent bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets and the resulting products of its reactions. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In a biochemical context, the compound can facilitate the formation of various sulfonated products, which can have diverse effects depending on their structure and the nature of their target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, potentially reducing the compound’s reactivity . Additionally, the compound’s reactivity can be influenced by the pH of the environment, with more basic conditions promoting its reaction with nucleophiles .
Safety and Hazards
Propriétés
IUPAC Name |
4-chlorothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKPSMIYICGGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)
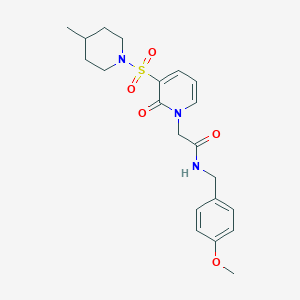
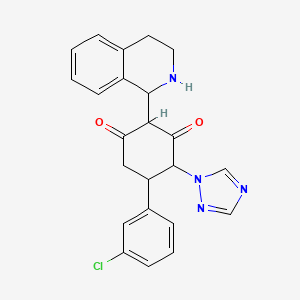

![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)
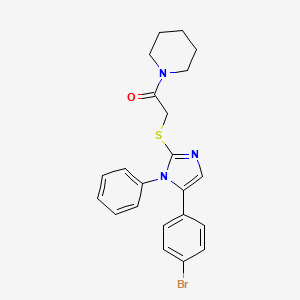
![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429383.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride](/img/structure/B2429385.png)
![N-(3,4-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2429386.png)
![N'-(1-Phenylethyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2429389.png)
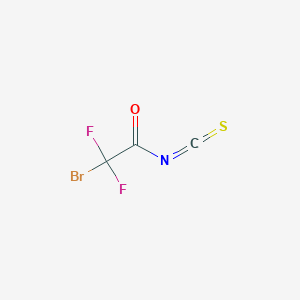
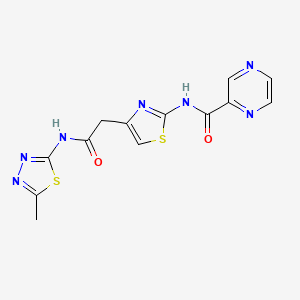
![2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2429392.png)
